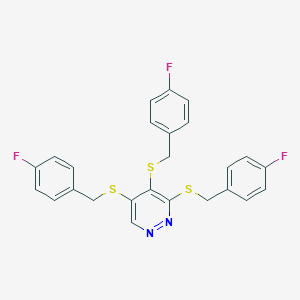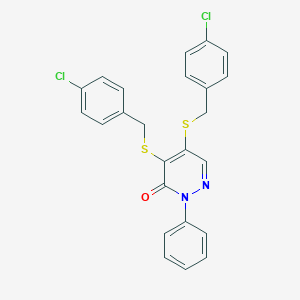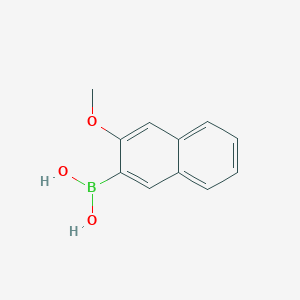
3-甲氧基萘-2-硼酸
描述
3-Methoxynaphthalene-2-boronic acid is a boronic acid derivative with the molecular formula C11H11BO3 . It is used for research purposes and can be used as an intermediate in the synthesis of benzothiadiazole derivatives, which are used as building blocks in the preparation of organic semiconductors .
Synthesis Analysis
The synthesis of 3-Methoxynaphthalene-2-boronic acid involves extraction with ethyl acetate, followed by drying and beating with toluene and n-heptane at 60°C for 1 hour. After cooling down to room temperature, the mixture is filtered and rinsed and dried with a small amount of n-heptane to obtain the final product .
Molecular Structure Analysis
The molecular structure of 3-Methoxynaphthalene-2-boronic acid is characterized by a boronic acid group attached to a methoxynaphthalene ring . The exact mass of the molecule is 202.0801244 g/mol .
Chemical Reactions Analysis
Boronic acids, including 3-Methoxynaphthalene-2-boronic acid, can be used as building blocks and synthetic intermediates . They can form reversible covalent bonds with Lewis bases, which are present in RNA of HIV, for instance 2′-and 3′-hydroxyl groups .
Physical And Chemical Properties Analysis
3-Methoxynaphthalene-2-boronic acid has a molecular weight of 202.0 g/mol . Its exact mass is 202.0801244 g/mol and it has a topological polar surface area of 49.7 Ų .
科学研究应用
-
Scientific Field : Sensing and Therapeutics
- Application Summary : Boronic acids, including 3-Methoxynaphthalene-2-boronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
-
Scientific Field : Synthetic Receptors for Low Molecular Compounds
- Application Summary : During 2013, the established area of synthetic receptors for low molecular compounds was further developed, in particular, some novel detection methodologies were introduced .
- Methods of Application : Boronic acids were used for electrophoresis of glycated molecules. They were also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
- Results or Outcomes : An area of particular growth was the interaction of boronic acids with proteins, their manipulation, and cell labeling .
-
Scientific Field : Organic Synthesis and Pharmaceutical Intermediates
- Application Summary : 3-Methoxynaphthalene-2-boronic acid can be used as organic synthesis intermediates and pharmaceutical intermediates .
- Methods of Application : This compound is mainly used in laboratory research and development process and chemical production process .
- Results or Outcomes : The specific results or outcomes would depend on the particular synthesis or pharmaceutical intermediate being produced .
-
Scientific Field : Suzuki-Miyaura Coupling
- Application Summary : 3-Methoxynaphthalene-2-boronic acid can be used in Suzuki-Miyaura coupling, a type of palladium-catalyzed cross coupling reaction .
- Methods of Application : This reaction is used to couple boronic acids with various types of organic halides .
- Results or Outcomes : The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
安全和危害
3-Methoxynaphthalene-2-boronic acid is intended for research use only and not for medicinal or household use . In case of contact with eyes, it is recommended to flush the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention. If inhaled, remove to fresh air. In severe cases or if symptoms persist, seek medical attention. If ingested, wash out mouth with copious amounts of water for at least 15 minutes and seek medical attention .
属性
IUPAC Name |
(3-methoxynaphthalen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNSMLZROCLQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C=C1OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447231 | |
| Record name | 3-Methoxynaphthalene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxynaphthalene-2-boronic acid | |
CAS RN |
104115-76-6 | |
| Record name | 3-Methoxynaphthalene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxynaphthalene-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

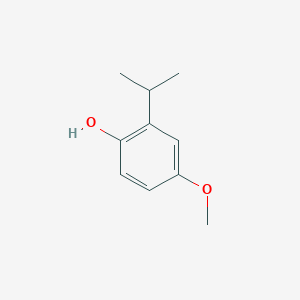
![3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B185705.png)
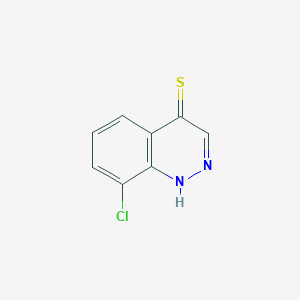
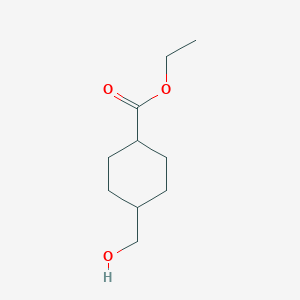
![4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine](/img/structure/B185712.png)
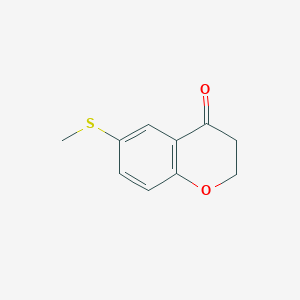
![7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185715.png)
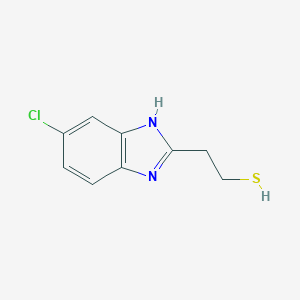
![3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B185717.png)
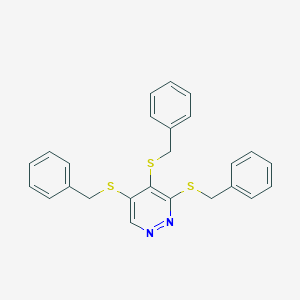
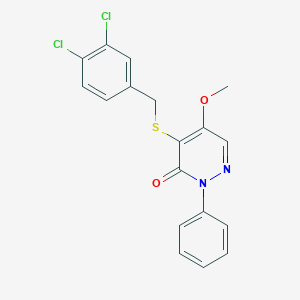
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B185722.png)
